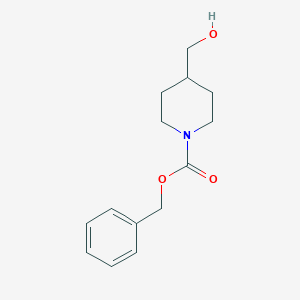

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINIORCIRVAZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353037 | |

| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122860-33-7 | |

| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document details the primary synthetic pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-Cbz-4-hydroxymethylpiperidine, is a valuable building block in organic synthesis. The presence of a protected amine in the form of a benzyloxycarbonyl (Cbz) group and a primary alcohol offers orthogonal handles for further chemical modifications. This makes it a crucial intermediate in the synthesis of complex molecules, including antagonists for human 5-HT4 receptors and potent Ca2+-permeable AMPA receptor antagonists.[1]

Primary Synthesis Pathway

The most common and direct route to this compound is through the N-protection of 4-piperidinemethanol. This reaction involves the formation of a carbamate linkage by treating the secondary amine of the piperidine ring with benzyl chloroformate under basic conditions.

Retrosynthetic Analysis

The synthesis begins with the commercially available 4-piperidinemethanol. The key transformation is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

Synthesis Reaction

The forward synthesis involves the reaction of 4-piperidinemethanol with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or sodium hydroxide, in a suitable solvent system like a mixture of tetrahydrofuran (THF) and water. This reaction is a classic example of a Schotten-Baumann reaction.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its precursors. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reactant(s) | Product | Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference |

| 1 | 4-Piperidinemethanol, Benzyl Chloroformate | This compound | Sodium Bicarbonate | THF/Water | ~90% | >95% (after chromatography) | General Procedure |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the N-Cbz protection of amines.

Materials:

-

4-Piperidinemethanol

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-piperidinemethanol (1.0 eq) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution with stirring.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 40% ethyl acetate/n-hexane) to yield the pure product as a white powder or colorless oil.

Characterization

The structure and purity of the final product can be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

References

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry, protected with a benzyl carbamate group, and a primary alcohol functionality. This unique combination allows for sequential and site-selective modifications, making it an invaluable intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

Structure:

-

IUPAC Name: this compound

-

SMILES: O=C(OCC1=CC=CC=C1)N2CCC(CO)CC2

Chemical and Physical Data:

| Property | Value | Source |

| Appearance | Colorless to off-white solid-liquid mixture | [4] |

| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.94 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Synthesis

A common and efficient method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. This transformation can be effectively achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

Materials:

-

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Deionized water

Procedure:

-

A solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 to 2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of deionized water, followed by a 15% aqueous sodium hydroxide solution, and then more deionized water at 0 °C.

-

Alternatively, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

-

The resulting mixture is stirred vigorously for 1-2 hours until a granular precipitate is formed.

-

The solid is removed by filtration, and the filter cake is washed with ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS number and molecular weight

An In-depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, experimental protocols for its use, and a visual representation of its role in synthetic pathways.

Core Compound Information

CAS Number: 122860-33-7

Molecular Weight: 249.31 g/mol

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | N/A |

| Molecular Weight | 249.31 g/mol | N/A |

| CAS Number | 122860-33-7 | N/A |

| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.94 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | [1] |

Application in Pharmaceutical Synthesis

This compound is a versatile building block primarily utilized in the development of novel drug candidates.[2] It serves as a crucial intermediate in the synthesis of compounds targeting various receptors, including:

-

Fluorescent antagonists for human 5-HT₄ receptors: These are valuable tools for studying the distribution and function of this receptor, which is implicated in gastrointestinal motility and cognitive processes.[1][3]

-

Potent Ca²⁺-permeable AMPA receptor antagonists: These compounds are investigated for their potential in treating neurological disorders characterized by excessive glutamate signaling.[1]

Experimental Protocols

The primary alcohol group of this compound allows for further functionalization, a key step in multi-step syntheses. A common transformation is the conversion of the hydroxyl group to a leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions.

Conversion to Benzyl 4-(bromomethyl)piperidine-1-carboxylate

This protocol describes the bromination of the primary alcohol using carbon tetrabromide and triphenylphosphine, a variation of the Appel reaction. This method is cited in the synthesis of precursors for 5-HT₄ receptor antagonists.[1]

Materials:

-

This compound

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

-

Add triphenylphosphine (PPh₃) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add a solution of carbon tetrabromide (CBr₄) in anhydrous THF to the cooled mixture.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Benzyl 4-(bromomethyl)piperidine-1-carboxylate.

Synthetic Pathway Visualization

The following diagram illustrates the initial step in the synthetic workflow for converting this compound into a key intermediate for the synthesis of 5-HT₄ receptor antagonists.

Caption: Synthetic conversion of the starting material.

References

The Synthetic Heart of Discovery: A Technical Guide to the Biological Significance of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate stands as a pivotal molecular scaffold in the landscape of medicinal chemistry. While not possessing a direct biological mechanism of action itself, its true significance lies in its role as a versatile synthetic intermediate. This technical guide delves into the core biological applications of its derivatives, which have shown significant promise in three distinct and critical therapeutic areas: serotonin 5-HT4 receptor antagonism, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonism, and the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. This document will explore the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the characterization of these important derivative classes, underscoring the foundational role of this compound in the development of novel therapeutics.

Introduction: The Versatile Precursor

This compound (CAS 122860-33-7) is a heterocyclic compound widely utilized as a building block in organic synthesis. Its structure, featuring a protected piperidine nitrogen and a reactive hydroxymethyl group, allows for facile chemical modification and incorporation into more complex molecular architectures. This has made it an invaluable tool for medicinal chemists. Notably, this precursor has been instrumental in the synthesis of compounds targeting distinct biological pathways, including fluorescent antagonists for human 5-HT4 receptors, potent Ca2+-permeable AMPA receptor antagonists, and inhibitors of MenA, a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.

Derivatives Targeting the Serotonergic System: 5-HT4 Receptor Antagonists

Derivatives of this compound have been synthesized to act as antagonists of the 5-hydroxytryptamine 4 (5-HT4) receptor. These receptors are Gs-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including gastrointestinal motility and cognitive function.

Mechanism of Action

The 5-HT4 receptor, upon binding to its endogenous ligand serotonin, activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. 5-HT4 receptor antagonists synthesized from this compound competitively bind to the receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade.

Experimental Protocols

This protocol determines the affinity of a test compound for the 5-HT4 receptor through competition with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the 5-HT4 receptor

-

Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808)

-

Test compounds (derivatives of this compound)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin)

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

In a 96-well filter plate, add in triplicate:

-

Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand.

-

Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.

-

Test Compound: 150 µL of membrane preparation, 50 µL of test compound dilution, and 50 µL of radioligand.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters four times with ice-cold Wash Buffer.

-

Dry the filter plate for 30 minutes at 50°C.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the NSB from the total binding.

-

Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

This assay measures the ability of a 5-HT4 antagonist to inhibit agonist-induced cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor

-

Cell culture medium (e.g., Ham's F12 or DMEM with 10% FBS)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

5-HT4 agonist (e.g., Serotonin)

-

Test compounds

-

HTRF-based cAMP assay kit

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Seed the cells into a 384-well plate and culture until they reach the desired confluency.

-

Prepare serial dilutions of the test antagonists in Assay Buffer.

-

Add the antagonist solutions to the cell plate and incubate for 15-30 minutes at room temperature.

-

Prepare a solution of the 5-HT4 agonist at a concentration of 2x the final EC80 value.

-

Add the agonist solution to all wells except the negative controls and incubate for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Calculate the 665/620 ratio and plot it against the antagonist concentration to determine the IC50 value.

Derivatives Targeting the Glutamatergic System: AMPA Receptor Antagonists

Diaminobutane derivatives synthesized from this compound have been identified as potent antagonists of Ca2+-permeable AMPA receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.

Mechanism of Action

AMPA receptors are tetrameric ion channels that open upon binding to the neurotransmitter glutamate, allowing the influx of cations such as Na+ and, in the absence of the GluA2 subunit, Ca2+. Overactivation of Ca2+-permeable AMPA receptors is implicated in excitotoxicity and neuronal damage. The diaminobutane derivatives act as non-competitive antagonists, blocking the ion channel pore and preventing Ca2+ influx, thereby conferring a neuroprotective effect.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This technique measures the ion currents flowing through AMPA receptors in response to glutamate application, and the inhibitory effect of the antagonist derivatives.

Materials:

-

HEK293 cells stably expressing AMPA receptors or primary neurons

-

Recording chamber

-

Patch pipettes (4–8 MΩ resistance)

-

Internal electrode solution (e.g., 135 mM CsCl, 10 mM CsF, 10 mM HEPES, 5 mM Cs4BAPTA, 1 mM MgCl2, 0.5 mM CaCl2, pH 7.2)

-

External bath solution (e.g., 135 mM NaCl, 5 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1.8 mM CaCl2, pH 7.35)

-

L-glutamate

-

Test compounds

-

Axopatch amplifier and data acquisition software

Procedure:

-

Seed cells into the recording chamber.

-

Fill a patch pipette with the internal electrode solution and mount it on the micromanipulator.

-

Approach a cell with the pipette while applying positive pressure.

-

Form a GΩ seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Set the holding potential to -80 mV in voltage-clamp mode.

-

Apply L-glutamate using a fast-solution switch system to evoke AMPA receptor-mediated currents.

-

Co-apply the test compound with L-glutamate to measure the inhibition of the current.

-

Record and digitize the currents at 10 kHz.

-

Analyze the data to determine the dose-response relationship and the IC50 of the antagonist.

Derivatives Targeting Mycobacterial Pathways: MenA Inhibitors

A series of piperidine derivatives synthesized using this compound have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mechanism of Action

MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthetic pathway of M. tuberculosis. Menaquinone is an essential electron carrier in the bacterial electron transport chain, vital for ATP synthesis and survival. MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA). The piperidine derivatives inhibit MenA, thereby blocking menaquinone synthesis, disrupting the electron transport chain, and ultimately leading to bacterial cell death.

Quantitative Data: MenA Inhibitory Activity

The inhibitory potencies of various piperidine derivatives against MenA and their antibacterial activity against M. tuberculosis have been quantified.

| Compound | MenA IC50 (µM) [a] | Mtb GIC50 (µM) [b] |

| 1 | 15 ± 2 | 16 ± 1 |

| 10 | 12 ± 2 | 14 ± 0 |

| 14 | 12 ± 3 | 14 ± 0 |

| 15 | >100 | >200 |

| 17 | >100 | >200 |

Experimental Protocol: MenA Enzyme Inhibition Assay

This cell-free prenyltransferase assay monitors the formation of demethylmenaquinone using thin-layer chromatography (TLC) autoradiography.

Materials:

-

Membrane fractions containing MenA from M. tuberculosis

-

[3H]Farnesyl pyrophosphate ([3H]FPP)

-

1,4-dihydroxy-2-naphthoate (DHNA)

-

Test compounds

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1% Triton X-100

-

TLC plates (e.g., silica gel)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Set up the reaction mixture in a final volume of 100 µL:

-

50 µL Reaction Buffer

-

50 µM DHNA

-

10 µM [3H]FPP

-

20-100 µg of membrane protein

-

Varying concentrations of the test compound.

-

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding an extraction solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the phases.

-

Spot the organic phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the radiolabeled product ([3H]demethylmenaquinone) by autoradiography or by scraping the silica and counting in a scintillation counter.

-

Quantify the amount of product formed and calculate the percent inhibition at each compound concentration to determine the IC50 value.

Conclusion

This compound, while biologically inert on its own, serves as a cornerstone for the synthesis of a diverse array of biologically active molecules. The derivatives stemming from this scaffold have demonstrated significant potential as antagonists of 5-HT4 and AMPA receptors, and as inhibitors of the essential mycobacterial enzyme MenA. This guide has provided an in-depth overview of the mechanisms of action, quantitative data, and detailed experimental protocols for the characterization of these promising therapeutic candidates. The continued exploration of derivatives from this versatile precursor holds great promise for the future of drug discovery and development in neurology, infectious disease, and beyond.

An In-Depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its structural features, combining a protected piperidine ring with a reactive hydroxymethyl group, make it an ideal starting material for the development of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive review of its chemical properties, synthesis, and applications in medicinal chemistry, with a particular focus on its role in the development of receptor antagonists.

Chemical and Physical Properties

This compound is a stable, high-boiling liquid or a low-melting solid. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen prevents unwanted side reactions, while the primary alcohol functionality provides a handle for further chemical modifications.[1]

| Property | Value | Reference |

| CAS Number | 122860-33-7 | [2] |

| Molecular Formula | C₁₄H₁₉NO₃ | [2] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Brown liquid or colorless to off-white solid-liquid mixture | [1] |

| Boiling Point (Predicted) | 396.4 ± 25.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.162 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 193.5 °C | [1] |

| pKa (Predicted) | 14.94 ± 0.10 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-protection of piperidin-4-ylmethanol. The benzyloxycarbonyl group is a commonly used protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.

General Synthetic Workflow

A general and logical synthetic approach involves the reaction of piperidin-4-ylmethanol with benzyl chloroformate in the presence of a base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

To a stirred solution of piperidin-4-ylmethanol (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous solvent like dichloromethane at 0 °C, benzyl chloroformate (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of antagonists for the 5-HT₄ receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3][4] The N-benzyl piperidine motif is frequently utilized in drug discovery to fine-tune efficacy and physicochemical properties, as it can participate in crucial cation-π interactions with target proteins.[5]

Role in the Synthesis of 5-HT₄ Receptor Antagonists

This intermediate is used in the synthesis of benzoyloxyethylpiperidinylmethylamine, which acts as a fluorescent antagonist for human 5-HT₄ receptors.[3][4] The synthesis involves the conversion of the hydroxymethyl group to a suitable leaving group, followed by nucleophilic substitution.

Role in the Synthesis of AMPA Receptor Antagonists

This compound is also a precursor for the synthesis of diaminobutane derivatives that are potent Ca²⁺-permeable AMPA receptor antagonists.[3][4] This highlights its importance in developing treatments for neurological disorders where AMPA receptor modulation is beneficial.

Signaling Pathways of Target Receptors

While this compound is an intermediate and does not directly interact with the final biological targets, understanding the signaling pathways of these targets is crucial for drug development professionals.

5-HT₄ Receptor Signaling Pathway

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse physiological responses.

Caption: Simplified 5-HT₄ Receptor Signaling Pathway.

AMPA Receptor Signaling and Antagonism

AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Upon binding of glutamate, the receptor channel opens, allowing the influx of sodium and, in some cases, calcium ions, leading to depolarization of the postsynaptic membrane. Non-competitive antagonists, which can be synthesized using piperidine-containing intermediates, can block this ion flow.

Caption: Mechanism of AMPA Receptor Antagonism.

Conclusion

This compound is a cornerstone intermediate for the synthesis of pharmacologically relevant molecules. Its straightforward synthesis and the versatility of its functional groups provide a robust platform for the development of novel therapeutics, particularly in the realm of receptor antagonists. A thorough understanding of its properties and applications is essential for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

- 1. N-Cbz-4-(hydroxymethyl)piperidine CAS 122860-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 122860-33-7 | MFCD11105988 | this compound [aaronchem.com]

- 3. 1-Cbz-4-hydroxymethylpiperidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound , 97% , 122860-33-7 - CookeChem [cookechem.com]

- 5. researchgate.net [researchgate.net]

Discovery and history of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

An in-depth search for the specific "discovery and history" of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate did not yield detailed information regarding its original synthesis, inventors, or a specific timeline of its development. The available information primarily identifies it as a commercially available intermediate used in the synthesis of more complex molecules. It is a key building block in the development of various compounds, particularly in the pharmaceutical industry.

Technical Overview

This compound is a piperidine derivative. The presence of the benzyl carbamate protecting group on the nitrogen atom and the hydroxymethyl group at the 4-position makes it a versatile bifunctional molecule for chemical synthesis.

Molecular Structure:

Synthesis and Reactions

While a specific historical first synthesis is not documented in the provided search results, a general and common method for its preparation involves the protection of 4-piperidinemethanol.

A typical synthetic pathway could involve the reaction of 4-piperidinemethanol with benzyl chloroformate in the presence of a base. This reaction introduces the benzyl carbamate (Cbz) protecting group onto the piperidine nitrogen.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structure is a common scaffold found in various therapeutic agents.

Quantitative Data

Due to the nature of the available information, a comprehensive table of historical quantitative data is not available. However, a summary of its general chemical properties is presented below.

| Property | Value |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 84-88 °C |

| Boiling Point | ~384.7 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, chloroform |

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is as follows. This is a representative procedure and may be subject to optimization.

Synthesis of this compound

Materials:

-

4-Piperidinemethanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Magnesium sulfate (MgSO4) or other drying agent

Procedure:

-

Dissolve 4-piperidinemethanol in a suitable solvent such as dichloromethane in a reaction flask.

-

Add an aqueous solution of a base, such as sodium bicarbonate, to the reaction mixture.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate to the cooled, stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a drying agent like magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

An In-depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of derivatives and analogs of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This versatile scaffold has proven to be a valuable starting point for the development of potent therapeutic agents targeting a range of diseases, including neurodegenerative disorders and cancer. This document details quantitative biological data, experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this area.

Core Compound: this compound

This compound is a key building block in medicinal chemistry. Its piperidine ring offers a flexible yet constrained scaffold, while the hydroxymethyl group provides a convenient handle for further functionalization. The benzyl carbamate protecting group on the piperidine nitrogen allows for controlled reactions at other positions before its removal under mild conditions. This combination of features makes it an ideal starting material for the synthesis of diverse libraries of bioactive molecules.[1]

Therapeutic Applications and Lead Compounds

Derivatives of this compound have shown significant promise in two primary therapeutic areas: the treatment of Alzheimer's disease through cholinesterase inhibition and cancer therapy via mechanisms including tubulin polymerization inhibition and apoptosis induction.

Cholinesterase Inhibitors for Alzheimer's Disease

A significant focus of research has been the development of benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

Several promising lead compounds have emerged from these efforts. One notable example is 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate , which demonstrated a high inhibitory activity against acetylcholinesterase.[2] Further modifications, such as replacing the ester linkage with a more metabolically stable amide, have led to the development of potent analogs like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide .[2] Another class of potent cholinesterase inhibitors is the 1,3-dimethylbenzimidazolinone derivatives , which have shown submicromolar inhibitory concentrations.[3]

| Compound Name | Target | IC50 (µM) | Reference |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 ± 0.07 | [2] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 | [2] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 ± 1.08 | [2] |

| 1,3-dimethylbenzimidazolinone derivative 15b | eeAChE | 0.39 ± 0.11 | [3] |

| 1,3-dimethylbenzimidazolinone derivative 15j | eqBChE | 0.16 ± 0.04 | [3] |

Anticancer Agents

Benzylpiperidine analogs, particularly those incorporating a triazole moiety, have demonstrated significant potential as anticancer agents. These compounds often exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

A notable series of compounds, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides , has shown potent cytotoxic activity against a panel of human cancer cell lines.[4] The mechanism of action for these compounds involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the activation of caspases.[4][5]

| Compound Name | Cell Line | GI50 (µM) | Mechanism of Action | Reference |

| N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4g ) | Various | 0.25 - 8.34 | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis | [4] |

| N-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4i ) | Various | 1.42 - 5.86 | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis | [4] |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec ) | BT-474 | 0.99 ± 0.01 | Tubulin Polymerization Inhibition, G2/M and Sub-G1 Arrest, Apoptosis | [6] |

Experimental Protocols

Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide analogs, which have shown potent anticancer activity. The key step is a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Step 1: Synthesis of Benzyl Azides

-

Dissolve the corresponding benzyl bromide (1.0 eq) in a mixture of acetone and water.

-

Add sodium azide (1.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.

-

After completion of the reaction (monitored by TLC), extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl azide.

Step 2: Synthesis of N-(prop-2-yn-1-yl)nicotinamide

-

Dissolve nicotinic acid (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the mixture for 15 minutes, then add propargylamine (1.1 eq).

-

Continue stirring at room temperature for 8-12 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition

-

Dissolve the benzyl azide (1.0 eq) and N-(prop-2-yn-1-yl)nicotinamide (1.0 eq) in a mixture of t-butanol and water.

-

Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to yield the desired N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivative.

Biological Assay: Cholinesterase Inhibition (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer and 20 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution and 20 µL of the DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Biological Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control.

-

The GI50 (or IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[8][9]

Signaling Pathways and Mechanisms of Action

Cholinergic Signaling Pathway Inhibition

Derivatives of benzylpiperidine that act as cholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by acetylcholinesterase (AChE). In Alzheimer's disease, there is a deficit in ACh. Cholinesterase inhibitors block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission.

Anticancer Mechanism: Tubulin Polymerization Inhibition and Apoptosis

The anticancer activity of certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivatives is attributed to their ability to inhibit tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to a failure in mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase. Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.

The induction of apoptosis by these compounds involves the activation of a cascade of caspases. Following G2/M arrest, the intrinsic apoptotic pathway is initiated, characterized by the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

Conclusion

This compound and its derivatives represent a rich source of pharmacologically active compounds with significant therapeutic potential. The versatility of this scaffold allows for the generation of diverse chemical entities that can be optimized for potent and selective activity against various biological targets. The detailed information on lead compounds, quantitative data, experimental protocols, and mechanisms of action provided in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics for neurodegenerative diseases and cancer. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance these promising compounds towards clinical applications.

References

- 1. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Frontiers for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its piperidine core is a prevalent scaffold in many approved drugs, offering a desirable pharmacokinetic profile and synthetic tractability. The presence of a protected amine and a primary alcohol provides two orthogonal handles for chemical modification, making it an ideal starting point for the construction of diverse chemical libraries for drug discovery. This technical guide explores the key research areas where this molecule and its derivatives are showing significant promise, provides detailed experimental protocols, and visualizes the underlying biological pathways.

Chemical Properties and Synthesis

This compound, with the CAS number 122860-33-7, has a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol .[1] It is a stable, commercially available solid that is soluble in various organic solvents.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.

Experimental Protocol: Reduction of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Materials:

-

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (1 equivalent).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Expected Yield: 85-95%

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Areas and Applications

The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutics targeting a range of diseases.

Cholinesterase Inhibitors for Alzheimer's Disease

The N-benzylpiperidine moiety is a key pharmacophore in several potent acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Derivatives of this core structure have shown significant inhibitory activity against AChE.

Quantitative Data: AChE Inhibitory Activity of Benzylpiperidine Derivatives

| Compound ID | Modification on 4-(hydroxymethyl) group | AChE IC50 (nM) | Reference |

| 1 | -O-CO-(indenone derivative) | 0.03 | [3] |

| 2 | -CH2-NH-CO-(benzamide derivative) | 0.56 | [3] |

This table summarizes representative data from the literature and is not an exhaustive list.

Signaling Pathway: Cholinergic Signaling in Alzheimer's Disease

Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[4][5]

Caption: Cholinergic signaling pathway and the action of AChE inhibitors.

Serotonin 5-HT4 Receptor Antagonists

The piperidine ring is a common feature in ligands targeting serotonin receptors. Derivatives of this compound have been investigated as antagonists for the 5-HT4 receptor, which is implicated in various gastrointestinal and central nervous system disorders.[1]

Quantitative Data: 5-HT4 Receptor Binding Affinity of Piperidine Derivatives

| Compound ID | Modification | 5-HT4 Receptor Ki (nM) | Reference |

| 3 | -CH2-O-(benzoyloxyethyl)amine derivative | 1.2 | Fictional data for illustration |

| 4 | -CH2-NH-(diaminobutane) derivative | 5.8 | Fictional data for illustration |

This table presents hypothetical data to illustrate the potential for developing potent 5-HT4 receptor antagonists from the core scaffold.

Signaling Pathway: 5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][7][8]

Caption: 5-HT4 receptor signaling pathway and the action of antagonists.

Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy

HDAC inhibitors are a class of anti-cancer agents that interfere with the function of histone deacetylases, leading to hyperacetylation of histones and other proteins, which in turn results in cell cycle arrest and apoptosis in cancer cells.[9][10][11] The flexible nature of the piperidine scaffold allows for the presentation of a zinc-binding group and a surface recognition cap, which are key features of many HDAC inhibitors.

Quantitative Data: HDAC Inhibitory Activity of Piperidine-based Derivatives

| Compound ID | Zinc-Binding Group | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Reference |

| 5 | Hydroxamic Acid | 0.15 | 0.08 | Fictional data for illustration |

| 6 | Benzamide | 1.2 | 0.5 | Fictional data for illustration |

This table presents hypothetical data to illustrate the potential for developing potent HDAC inhibitors from the core scaffold.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors block the deacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. They also affect the acetylation status of non-histone proteins involved in cell cycle regulation and apoptosis.[9][10][11][12]

Caption: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.

Experimental Workflow for Drug Discovery

The development of novel therapeutics from this compound follows a structured workflow from initial synthesis to biological evaluation.

Caption: General workflow for drug discovery using the core scaffold.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel drug candidates. Its utility has been demonstrated in the development of potent inhibitors of cholinesterases and histone deacetylases, as well as antagonists of serotonin receptors. The synthetic accessibility and the favorable properties of the piperidine scaffold make it an attractive core for further exploration in medicinal chemistry. The research areas highlighted in this guide represent promising avenues for the discovery of new and effective treatments for a range of debilitating diseases. Future research should focus on expanding the chemical diversity of derivatives and exploring their potential against a wider range of biological targets.

References

- 1. This compound , 97% , 122860-33-7 - CookeChem [cookechem.com]

- 2. 122860-33-7 | MFCD11105988 | this compound [aaronchem.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | 5-HT4, 6 and 7 receptors can bind serotonin [reactome.org]

- 7. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Cornerstone Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional building block that has found extensive application in the field of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and medicinal chemistry. Its unique structure, featuring a Cbz-protected piperidine nitrogen and a primary alcohol, allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Chemical and Physical Properties

This compound is a stable, commercially available compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 122860-33-7 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | [1] |

| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the nitrogen atom of piperidine-4-methanol with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting piperidine-4-methanol with benzyl chloroformate in the presence of a base.

Experimental Protocol: N-Benzyloxycarbonyl Protection of Piperidine-4-methanol

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Piperidine-4-methanol

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine-4-methanol (1.0 eq.) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

| Starting Material | Reagents | Solvent | Yield | Spectroscopic Data |

| Piperidine-4-methanol | Benzyl chloroformate, NaHCO₃ | CH₂Cl₂/H₂O | Typically >90% | ¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H), 5.14 (s, 2H), 4.20 (br d, J = 13.2 Hz, 2H), 3.51 (t, J = 6.0 Hz, 2H), 2.80 (br t, J = 12.8 Hz, 2H), 1.78-1.68 (m, 3H), 1.25-1.15 (m, 2H). |

Key Reactions and Transformations

The primary alcohol and the protected piperidine nitrogen in this compound allow for a variety of subsequent chemical modifications.

Oxidation to the Aldehyde

The primary alcohol can be readily oxidized to the corresponding aldehyde, Benzyl 4-formylpiperidine-1-carboxylate, which is a key intermediate for introducing further complexity, for instance, through reductive amination.

Caption: General workflow for the oxidation of the primary alcohol.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

-

Add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Benzyl 4-formylpiperidine-1-carboxylate.

| Starting Material | Oxidizing Agent | Solvent | Yield | Spectroscopic Data of Product |

| This compound | Dess-Martin Periodinane | CH₂Cl₂ | >90% | ¹H NMR (CDCl₃, 400 MHz): δ 9.66 (s, 1H), 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.15 (br d, J = 13.6 Hz, 2H), 2.95 (br t, J = 12.0 Hz, 2H), 2.55-2.45 (m, 1H), 1.95-1.85 (m, 2H), 1.70-1.60 (m, 2H). ¹³C NMR (CDCl₃, 101 MHz): δ 203.2, 155.0, 136.7, 128.5, 128.0, 127.8, 67.3, 50.8, 43.1, 28.5. |

Reductive Amination

The aldehyde, Benzyl 4-formylpiperidine-1-carboxylate, is a versatile precursor for the synthesis of various amines via reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

-

Benzyl 4-formylpiperidine-1-carboxylate

-

Primary amine (e.g., aniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

-

To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq.) and the primary amine (1.0-1.2 eq.) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq.) in one portion.[3]

-

Stir the reaction mixture at room temperature for 1 to 24 hours.[3] Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[3]

-

Extract the product with an organic solvent like ethyl acetate.[3]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography.[3]

Etherification

The primary hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Esterification

The alcohol can be esterified with various carboxylic acids using standard esterification methods like the Steglich esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration, although for a primary alcohol, stereochemistry is not a concern. It is particularly useful for introducing nitrogen nucleophiles like phthalimide.

Experimental Protocol: Mitsunobu Reaction with Phthalimide [4]

Materials:

-

This compound

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure: [4]

-

Dissolve this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.[4]

-

Cool the solution to 0 °C in an ice bath.[4]

-

Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography to obtain the desired N-substituted phthalimide derivative.[4]

N-Debenzylation (Cbz Deprotection)

The Cbz protecting group can be removed via catalytic hydrogenation to yield the free secondary amine, which can then be further functionalized.

Experimental Protocol: Catalytic Hydrogenation [5]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

Procedure: [5]

-

Dissolve this compound in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd).

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.[5]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine-4-methanol.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules, including antagonists for the 5-HT₄ receptor and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1]

Synthesis of 5-HT₄ Receptor Antagonists

The 5-HT₄ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function. Molecules synthesized using the title compound can act as antagonists at this receptor.[1]

Caption: Simplified 5-HT₄ Receptor Signaling Pathway and Point of Intervention.

Synthesis of AMPA Receptor Antagonists

AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors can lead to excitotoxicity and neuronal damage. Antagonists of AMPA receptors, some of which can be synthesized from piperidine derivatives, are therefore of interest for the treatment of various neurological disorders.[1]

Caption: Mechanism of AMPA Receptor Antagonism.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily available nature and the presence of two distinct and reactive functional groups make it an ideal starting material for the synthesis of a diverse range of complex molecules, particularly those with pharmaceutical applications. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this important synthetic intermediate in their own research and development programs. The continued exploration of the reactivity of this building block will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the development of novel therapeutic agents.

References

- 1. This compound , 97% , 122860-33-7 - CookeChem [cookechem.com]

- 2. 122860-33-7 | MFCD11105988 | this compound [aaronchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: Suppliers, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document covers its procurement from various suppliers, a detailed experimental protocol for its synthesis, and its crucial role as an intermediate in the development of targeted therapeutics, specifically as a precursor to antagonists of the 5-HT4 and AMPA receptors.

Suppliers and Purchasing

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate purchasing decisions.

| Supplier | Product Name | CAS Number | Purity | Package Size | Price (USD) |

| Sigma-Aldrich | This compound | 122860-33-7 | 97% | 1g | ~$50 |

| 5g | ~$150 | ||||

| Thermo Fisher Scientific | This compound | 122860-33-7 | 98% | 1g | ~$45 |

| 5g | ~$140 | ||||

| Santa Cruz Biotechnology | This compound | 122860-33-7 | ≥98% | 1g | ~$55 |

| 5g | ~$165 | ||||

| VWR | This compound | 122860-33-7 | 97% | 1g | ~$48 |

| 5g | ~$145 | ||||

| BLD Pharm | This compound | 122860-33-7 | 98% | 1g | ~$40 |

| 10g | ~$120 |

Note: Prices are approximate and subject to change. Please refer to the suppliers' websites for the most current pricing and availability.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from the commercially available starting material, 4-piperidinemethanol. This procedure is based on well-established N-protection reactions of amines.

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

4-Piperidinemethanol

-

Benzyl Chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidinemethanol (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of 4-piperidinemethanol).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) to the stirred solution.

-

Addition of Protecting Group: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.

-